molecular formula C8H6N2O2 B14835232 3-Cyano-4-hydroxybenzamide

3-Cyano-4-hydroxybenzamide

Cat. No.: B14835232
M. Wt: 162.15 g/mol
InChI Key: RHUCWVAQLWSUDT-UHFFFAOYSA-N
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Description

3-Cyano-4-hydroxybenzamide is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride. This intermediate is then reacted with cyanamide under basic conditions to yield this compound .

Another method involves the dehydration of 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst to produce 2-hydroxybenzonitrile, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the hydroxyl group.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Cyano-4-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as thrombin, which plays a role in blood clotting. The compound’s ability to scavenge free radicals and inhibit oxidative stress also contributes to

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3-cyano-4-hydroxybenzamide

InChI

InChI=1S/C8H6N2O2/c9-4-6-3-5(8(10)12)1-2-7(6)11/h1-3,11H,(H2,10,12)

InChI Key

RHUCWVAQLWSUDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C#N)O

Origin of Product

United States

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